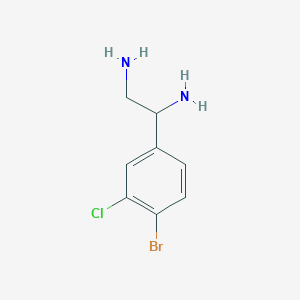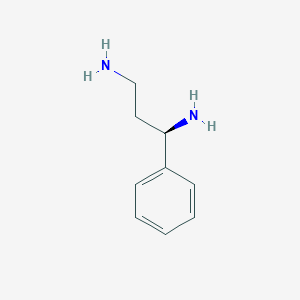
(1R)-1-Phenylpropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-Phenylpropane-1,3-diamine is an organic compound with the molecular formula C9H14N2 It is a chiral diamine with a phenyl group attached to the first carbon of the propane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Phenylpropane-1,3-diamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of 1-phenyl-1,3-dinitropropane using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of 1-phenyl-1,3-diketone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation in a fixed-bed reactor or reductive amination in a continuous stirred-tank reactor are common approaches. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反应分析
Types of Reactions
(1R)-1-Phenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be further reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides or ureas, respectively.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.
科学研究应用
(1R)-1-Phenylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (1R)-1-Phenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
相似化合物的比较
Similar Compounds
(1S)-1-Phenylpropane-1,3-diamine: The enantiomer of (1R)-1-Phenylpropane-1,3-diamine, with similar chemical properties but different biological activity.
1-Phenylethane-1,2-diamine: A structurally similar compound with a shorter carbon chain.
1-Phenylbutane-1,4-diamine: A compound with a longer carbon chain, exhibiting different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the specific positioning of the phenyl group and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and as a potential therapeutic agent.
属性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC 名称 |
(1R)-1-phenylpropane-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 |
InChI 键 |
PLDPCRJUQLPMNU-SECBINFHSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H](CCN)N |
规范 SMILES |
C1=CC=C(C=C1)C(CCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


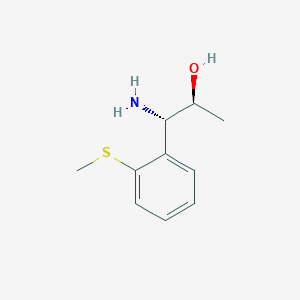
![methyl (1S,2S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13046932.png)
![Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13046936.png)
![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)
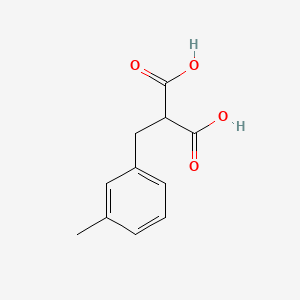

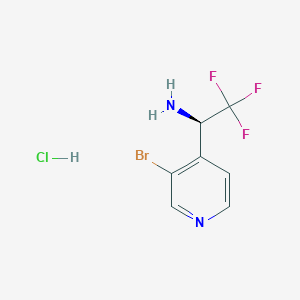
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13046954.png)
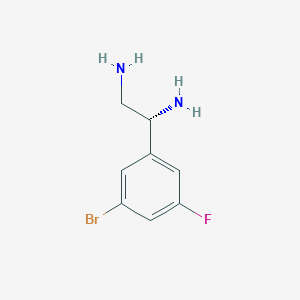
![4-Chloro-2,3-dihydrofuro[2,3-B]pyridine](/img/structure/B13046963.png)


